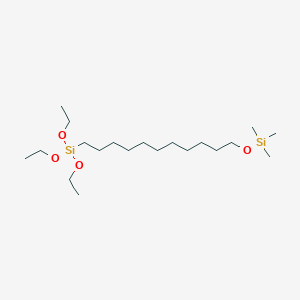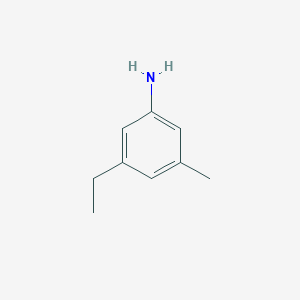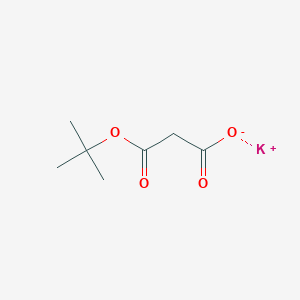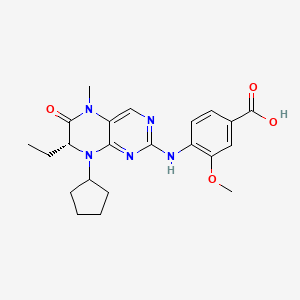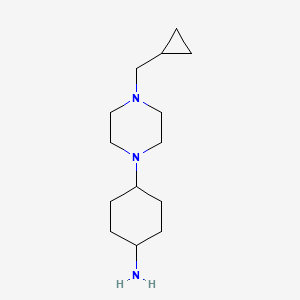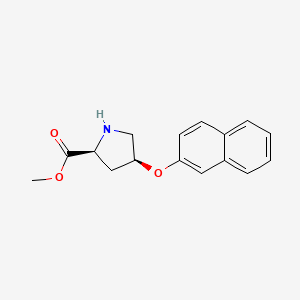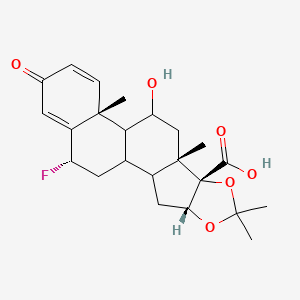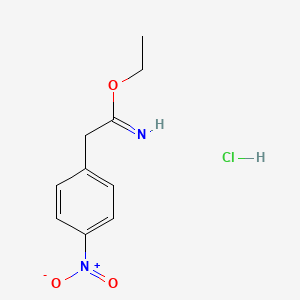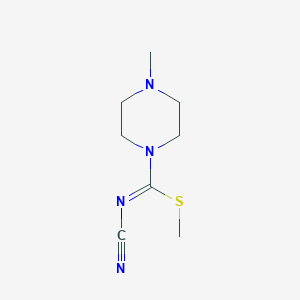
methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate
Overview
Description
Methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate, also known as MPTC, is a chemical compound that has been extensively researched for its potential applications in the field of pharmaceuticals. MPTC is a heterocyclic compound that contains a pyrazine ring and a thiocarbimide group. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and insecticidal properties.
Mechanism of Action
The exact mechanism of action of methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate is not yet fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has also been found to inhibit the growth of cancer cells by blocking the cell cycle and preventing cell division. In addition, methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has also been found to exhibit antioxidant activity, which may contribute to its antitumor and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate is its broad range of biological activities, which makes it a potentially useful compound for the development of new drugs. However, methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate also has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several potential future directions for research on methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate. One area of interest is the development of new drugs based on the structure of methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate. Another area of interest is the study of the mechanism of action of methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate, which may lead to the development of more effective cancer treatments. Additionally, further research is needed to fully understand the potential applications of methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate in the field of insect control.
Scientific Research Applications
Methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has also been found to have antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate has been found to exhibit insecticidal activity against a range of insect pests, including mosquitoes and cockroaches.
properties
IUPAC Name |
methyl N-cyano-4-methylpiperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-11-3-5-12(6-4-11)8(13-2)10-7-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRSZZUJHYKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=NC#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)


